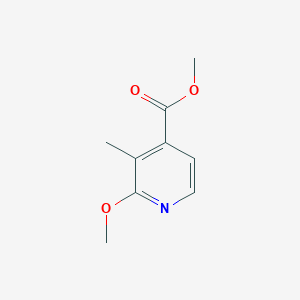
Methyl 2-methoxy-3-methylisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methoxy-3-methylisonicotinate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol. It is also known by its IUPAC name, methyl 2-methoxy-3-methylpyridine-4-carboxylate. This compound is primarily used in research and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-3-methylisonicotinate can be synthesized through several methods. One common method involves the esterification of 2-methoxy-3-methylisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically requires heating under reflux conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methoxy-3-methylisonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 2-methoxy-3-methylisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound explores its potential therapeutic properties and its role in drug development.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of methyl 2-methoxy-3-methylisonicotinate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to influence various biochemical processes . For instance, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: Similar in structure but lacks the methoxy group at the 2-position.
Methyl isonicotinate: Similar but without the methyl group at the 3-position.
Methyl 3-methylisonicotinate: Lacks the methoxy group at the 2-position.
Uniqueness
Methyl 2-methoxy-3-methylisonicotinate is unique due to the presence of both a methoxy group at the 2-position and a methyl group at the 3-position. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
methyl 2-methoxy-3-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6-7(9(11)13-3)4-5-10-8(6)12-2/h4-5H,1-3H3 |
Clé InChI |
NCBUJYDEPUIUBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B15329893.png)
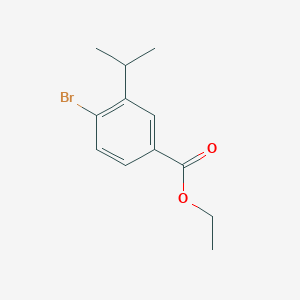
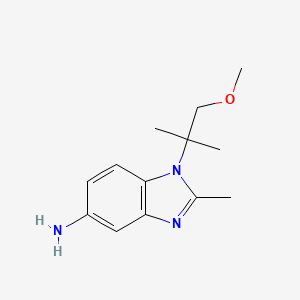
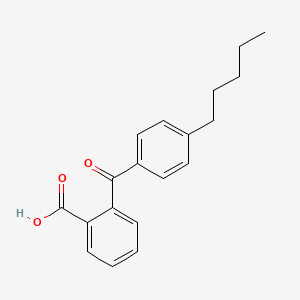


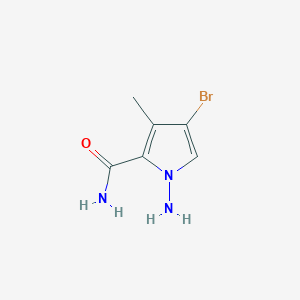

![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)
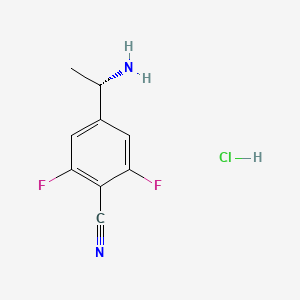

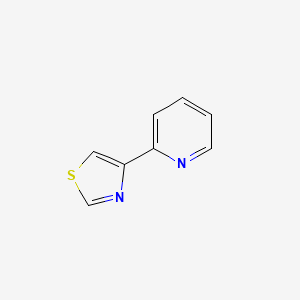
![6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B15329955.png)
![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)
